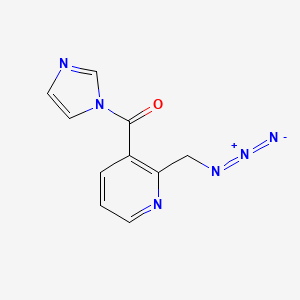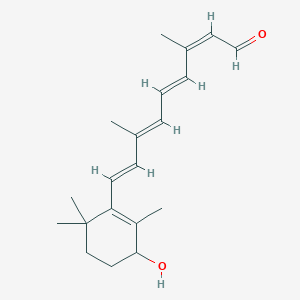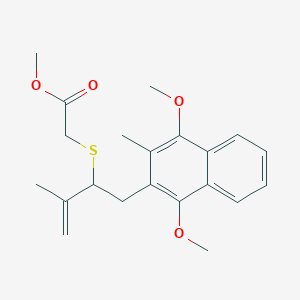
Atazanavir N13-descarboxymethyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atazanavir N13-descarboxymethyl is a derivative of atazanavir, a well-known antiretroviral drug used in the treatment of HIV-1 infection. Atazanavir belongs to the protease inhibitor class of antiretroviral drugs and is known for its ability to inhibit the HIV-1 protease enzyme, thereby preventing the maturation of viral particles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Atazanavir N13-descarboxymethyl typically involves the modification of the parent compound, atazanavir. The preparation process includes the removal of the carboxymethyl group from the nitrogen atom at position 13. This can be achieved through a series of chemical reactions, including deprotection and substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired transformation .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure its quality .
化学反应分析
Types of Reactions
Atazanavir N13-descarboxymethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce new functional groups
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Atazanavir N13-descarboxymethyl has several scientific research applications, including:
Chemistry: The compound is used as a model molecule to study reaction mechanisms and develop new synthetic methodologies.
Biology: It serves as a tool to investigate the biological activity and interactions of protease inhibitors.
Medicine: Research on this compound contributes to the development of new antiretroviral drugs with improved efficacy and reduced side effects.
Industry: The compound is utilized in the pharmaceutical industry for the production of antiretroviral medications
作用机制
Atazanavir N13-descarboxymethyl exerts its effects by selectively inhibiting the HIV-1 protease enzyme. By binding to the active site of the enzyme, it prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the formation of mature viral particles. This inhibition results in the production of immature, non-infectious viral particles, thereby reducing the viral load in infected individuals .
相似化合物的比较
Similar Compounds
Similar compounds to Atazanavir N13-descarboxymethyl include other protease inhibitors such as:
Darunavir: Another protease inhibitor used in the treatment of HIV-1 infection.
Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy.
Lopinavir: A protease inhibitor commonly used in combination with ritonavir.
Uniqueness
This compound is unique due to its specific structural modification, which may confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness can lead to differences in efficacy, side effects, and resistance profiles compared to other protease inhibitors .
属性
CAS 编号 |
1233885-61-4 |
|---|---|
分子式 |
C₃₆H₅₁ClN₆O₅ |
分子量 |
683.28 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B1144850.png)
![10-[2-(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride](/img/structure/B1144853.png)




